Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate
Description
Methyl (R)-3-amino-3-(5-bromothiophen-2-yl)propanoate is a chiral ester derivative featuring a thiophene ring substituted with a bromine atom at the 5-position and an amino-propanoate moiety. Its stereochemistry (R-configuration) and electronic properties (influenced by the bromothiophene group) make it distinct from related analogs. Notably, it is listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in commercial availability or synthesis scalability .
Properties
Molecular Formula |
C8H10BrNO2S |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(5-bromothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10BrNO2S/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3/t5-/m1/s1 |
InChI Key |
AXIRWKQFUUXEIK-RXMQYKEDSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(S1)Br)N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(S1)Br)N |
Origin of Product |
United States |
Preparation Methods
Lithiation and Carboxylation Approach
A common approach to synthesizing amino acid derivatives with aromatic or heteroaromatic substituents involves lithiation of the aromatic ring followed by carboxylation and subsequent functional group transformations.
-
- Start with 5-bromothiophene as the aromatic substrate.
- Perform directed ortho-lithiation using n-butyllithium in the presence of a coordinating amine such as diisopropylamine at low temperature (-78 °C to -80 °C) under nitrogen atmosphere.
- Introduce carbon dioxide gas or dry ice to carboxylate the lithiated intermediate, yielding the corresponding carboxylic acid.
- Convert the carboxylic acid to the methyl ester by reaction with methanol and acid catalysis (e.g., hydrochloric acid in methanol).
- Introduce the amino group at the 3-position via amination reactions, possibly through nitrile intermediates or direct substitution.
- Control stereochemistry by using chiral auxiliaries or chiral catalysts during the amino acid formation step.
Example from Related Patent (Adapted):
A synthetic method for methyl 2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride involves lithiation of a bromothiophene derivative, followed by carboxylation and amination steps under controlled conditions to yield the amino acid methyl ester with high purity and yield.
Ammonolysis and Esterification
-
- The intermediate brominated ester or acid chloride can be reacted with ammonia or aqueous ammonia under pressure (autoclave conditions) at elevated temperatures (95-105 °C) to introduce the amino group.
- This step converts a bromo-substituted intermediate to an amino-substituted compound via nucleophilic substitution or amination.
-
- The amino acid intermediate is then esterified using methanol in the presence of hydrochloric acid to yield the methyl ester.
- Reaction conditions such as temperature (30-35 °C) and reaction time (15-20 hours) are optimized to maximize yield and purity.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Lithiation and Carboxylation | 5-bromothiophene, n-butyllithium, CO2 | -78 to 35 | 15-20 | 80-85 | >98 | Under nitrogen, diisopropylamine used |
| 2 | Amination | Ammonia solution (30%), autoclave | 95-105 | 13-17 | 85-90 | >98 | High-pressure reaction |
| 3 | Esterification | Methanol, HCl methanol solution | 30-35 | 15-20 | 85-90 | >98 | Acid-catalyzed esterification |
| 4 | Purification | Extraction, chromatography | Ambient | - | - | >98 | Silica gel column chromatography |
Research Results and Comparative Analysis
- The synthetic methods adapted from related brominated amino acid methyl esters demonstrate high yields and purity, suitable for pharmaceutical intermediate production.
- The use of controlled lithiation and carboxylation steps allows regioselective introduction of the carboxyl group on the bromothiophene ring.
- Ammonolysis under autoclave conditions ensures efficient amination without significant side reactions.
- Esterification under mild acidic conditions preserves stereochemistry and achieves high conversion to the methyl ester.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including polymers and dyes.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for interactions through hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Thiophene Substitution Patterns
A critical distinction arises in the substitution position of the bromine atom on the thiophene ring. For example:
- Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate (CAS 1704003-04-2) differs in the bromine position (3-yl instead of 2-yl) and stereochemistry (S-configuration). Its molecular weight (264.14 g/mol) matches the target compound, but the altered substitution may influence solubility or reactivity .
Table 1: Comparison of Thiophene-Based Analogs
Heterocycle Variants: Thiophene vs. Furan/Pyrazine
Replacing the thiophene ring with other heterocycles significantly impacts electronic and steric properties:
- Methyl 3-amino-3-(5-methylfuran-2-yl)propanoate substitutes thiophene with a furan ring. Furan’s lower aromaticity and electronegativity (oxygen vs. The methyl group at the 5-position further modifies steric bulk .
- Ethyl 2-benzoyl-3-(3-bromophenyl)-3-((5-iodopyrazin-2-yl)amino)propanoate (Compound 5d) introduces a pyrazine ring, which offers hydrogen-bonding capabilities via nitrogen atoms. This could enhance interactions with biological targets compared to thiophene derivatives .
Table 2: Heterocycle Substitution Effects
Substituent Effects: Bromine vs. Other Halogens or Groups
The bromine atom in the target compound contributes to its electron-deficient character, favoring electrophilic substitution reactions. Comparatively:
- Methyl 3-amino-3-(5-bromo-2-chlorophenyl)propanoate replaces thiophene with a dichlorophenyl group. The increased halogenation enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- The tert-butoxycarbonyl (Boc) protecting group also enhances stability during peptide synthesis .
Stereochemical Considerations
The R-configuration of the target compound is critical for enantioselective interactions. For instance, the S-isomer of methyl 2-amino-3-(5-bromothiophen-3-yl)propanoate may exhibit divergent biological activity due to mismatched stereochemistry with chiral receptors .
Biological Activity
Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate is an organic compound classified as an amino acid derivative. Its molecular formula is CHBrNOS, and it has a molecular weight of 264.14 g/mol. The compound features a unique structure that includes a bromothiophene moiety, an amino group, and a methyl ester functional group, which contribute to its biological activity and potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve interference with bacterial enzymes or disruption of cell membrane integrity in microbial cells. This suggests that the compound could be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been studied for its potential anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells by affecting cellular pathways related to cell division and survival. The presence of the brominated thiophene ring enhances its ability to interact with biological targets, which may improve its efficacy as an anticancer drug.
Structure-Activity Relationship (SAR)
The unique structural features of this compound allow it to engage in hydrogen bonding and electrostatic interactions with various biological targets. Comparative studies with structurally similar compounds reveal that the bromination and specific stereochemistry of this compound enhance its biological activity compared to others lacking these features.
Case Studies and Experimental Data
- Antimicrobial Testing : In vitro studies have demonstrated that this compound effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics.
- Cytotoxicity in Cancer Cell Lines : In experiments involving various cancer cell lines, this compound showed a dose-dependent reduction in cell viability, with IC values indicating significant cytotoxic effects at low concentrations. Further analysis revealed that the compound induces apoptosis through activation of caspase pathways, suggesting a multi-faceted mechanism of action .
Comparative Analysis with Similar Compounds
The following table summarizes the structural comparisons and biological activities of this compound with related compounds:
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| (S)-2-Amino-3-(thiophen-2-yl)propanoic acid | CHNOS | 1.00 | Lacks bromination |
| (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | CHBrNOS | 0.82 | Different stereochemistry |
| (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | CHBrNOS | 0.82 | Same bromination but different chirality |
| (R)-3-Amino-3-(thiophen-2-yl)propanoic acid | CHNOS | 0.76 | Lacks bromination |
This comparison highlights the distinctiveness of this compound due to its specific combination of structural elements that enhance its biological efficacy.
Q & A
Basic: What synthetic strategies ensure high enantiomeric purity of Methyl (R)-3-amino-3-(5-bromothiophen-2-yl)propanoate?
To achieve high enantiomeric purity, asymmetric synthesis methods such as chiral auxiliary-mediated reactions or enzymatic resolution are critical. For example, chiral catalysts like modified Evans auxiliaries can direct stereochemistry during the formation of the amino ester moiety . Purification via chiral chromatography (e.g., using amylose- or cellulose-based columns) or recrystallization with chiral resolving agents further enhances enantiomeric excess (ee). Monitoring ee through polarimetry or chiral HPLC ensures compliance with purity standards .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields often stem from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). For instance, microwave-assisted synthesis may improve yields compared to traditional thermal methods . Systematic optimization using design-of-experiments (DoE) approaches, coupled with kinetic studies, helps identify critical parameters. Cross-referencing analytical data (e.g., NMR, LC-MS) from multiple sources ensures reproducibility .
Basic: Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- NMR : H and C NMR verify the bromothiophene and amino ester moieties, with characteristic shifts for aromatic protons (~6.5–7.5 ppm) and ester carbonyls (~170 ppm) .
- X-ray crystallography : Resolves absolute stereochemistry and bond angles, as demonstrated in analogous bromothiophene derivatives .
- Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., Br/Br split) .
Advanced: What methodologies assess the compound’s interactions with biological targets?
- Molecular docking : Predicts binding affinity to enzymes or receptors using software like AutoDock or Schrödinger. For example, the bromothiophene group may engage in halogen bonding with target proteins .
- In vitro assays : Fluorescence polarization or surface plasmon resonance (SPR) quantifies binding kinetics. Dose-response studies (IC/EC) evaluate inhibitory or agonistic effects .
- Metabolic stability : Liver microsome assays assess susceptibility to cytochrome P450-mediated degradation .
Basic: What are common synthetic impurities, and how are they characterized?
- By-products : Bromide displacement byproducts (e.g., hydroxyl or amine derivatives) may form during esterification or amidation.
- Detection : Reverse-phase HPLC with UV/Vis or MS detection identifies impurities. For example, a secondary peak at ~254 nm could indicate dehalogenation products .
- Mitigation : Adjusting reaction stoichiometry or using scavengers (e.g., molecular sieves for water-sensitive steps) minimizes side reactions .
Advanced: How does the 5-bromothiophene moiety influence reactivity in cross-coupling reactions?
The bromine atom enables participation in Suzuki-Miyaura or Stille couplings, facilitating derivatization. For instance, coupling with aryl boronic acids introduces diverse substituents for structure-activity relationship (SAR) studies . Comparative studies with chloro- or iodo-thiophene analogs reveal bromine’s balance between reactivity and stability under palladium catalysis .
Basic: What analytical workflows validate stereochemical stability under varying conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), or light (ICH Q1B guidelines) for 1–4 weeks.
- Chiral HPLC : Monitor ee over time; a decline indicates racemization.
- Degradation pathways : Acidic/basic conditions may hydrolyze the ester or displace bromine, requiring pH-controlled storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
